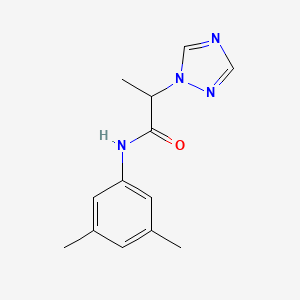
N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)propanamide, also known as DMPA, is a chemical compound that is widely used in scientific research. This compound belongs to the class of triazole antifungal agents and is known for its potent antifungal activity. The compound is synthesized using a specific method and has several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)propanamide involves inhibition of fungal cell wall synthesis. The compound targets the enzyme lanosterol 14-alpha-demethylase, which is involved in the synthesis of ergosterol, a key component of the fungal cell wall. By inhibiting this enzyme, N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)propanamide disrupts the integrity of the fungal cell wall, leading to cell death.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)propanamide has several biochemical and physiological effects, including its ability to inhibit the growth of fungal cells. The compound has also been shown to have anti-inflammatory and antioxidant properties. Additionally, N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)propanamide has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)propanamide in lab experiments is its potent antifungal activity. The compound is effective against a wide range of fungal species, making it a useful tool for studying fungal biology. However, N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)propanamide also has some limitations. The compound is relatively unstable and can degrade over time, which can affect its potency. Additionally, N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)propanamide can be toxic to mammalian cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)propanamide. One area of interest is the development of new antifungal agents based on the structure of N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)propanamide. Researchers are also studying the potential use of N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)propanamide in treating other diseases, such as cancer and neurodegenerative diseases. Additionally, there is ongoing research into the mechanism of action of N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)propanamide, which could lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)propanamide is a chemical compound with potent antifungal activity and several scientific research applications. The compound is synthesized using a specific method and has several biochemical and physiological effects. N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)propanamide has advantages and limitations for lab experiments and has several future directions for research. Overall, N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)propanamide is an important tool for studying fungal biology and has potential for use in treating a variety of diseases.
Métodos De Síntesis
The synthesis of N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)propanamide involves the reaction of 3,5-dimethylphenylhydrazine with 2-bromo-1-(1,2,4-triazol-1-yl)propan-2-one in the presence of a base. The resulting product is then treated with acetic anhydride to yield N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)propanamide. The overall yield of the synthesis is around 50%.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)propanamide has several scientific research applications, including its use as an antifungal agent. The compound has been shown to be effective against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)propanamide has also been studied for its potential use in cancer treatment. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9-4-10(2)6-12(5-9)16-13(18)11(3)17-8-14-7-15-17/h4-8,11H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIBGVAZBXKCFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(C)N2C=NC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

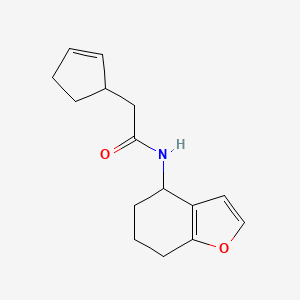
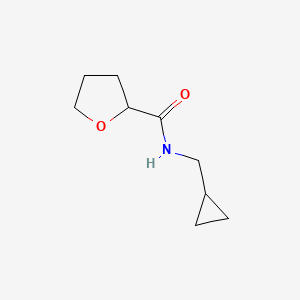

![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7494638.png)
![N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7494643.png)

![2-[1-(4-Chlorophenyl)ethyl-methylamino]acetamide](/img/structure/B7494655.png)
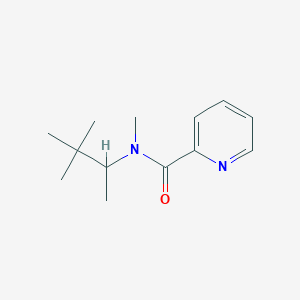
![2-[(2,5-Dimethylmorpholin-4-yl)methyl]-1,3-benzoxazole](/img/structure/B7494659.png)

![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7494671.png)
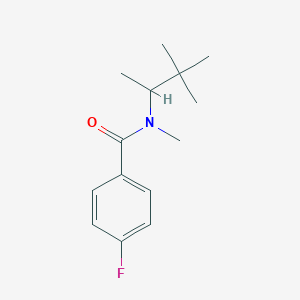
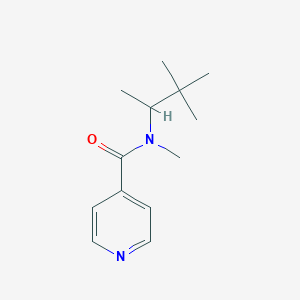
![(4-chloropyridin-2-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7494701.png)